1H-Imidazole-4-carboxylic acid
Overview
Description
Imidazole-4-carboxylic acid, also known as 1H-imidazole-4-carboxylic acid, is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a carboxylate group at the fourth position of the imidazole ring. Imidazole-4-carboxylic acid is widely utilized in the synthesis of coordination polymers and has significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
1H-Imidazole-4-carboxylic acid, also known as 4-Imidazolecarboxylic acid, is an imidazole derivative that contains an imidazole group and a carboxylate group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For example, an excess of imidazole can displace the His-tag from nickel coordination, freeing the His-tagged proteins . This suggests that imidazole derivatives may interact with their targets through coordination chemistry.
Biochemical Pathways
It has been reported that the anion of 4-imidazolecarboxylic acid can stabilize binuclear hydroxo complexes of trivalent lanthanides . This suggests that this compound may play a role in metal ion homeostasis and transport.
Biochemical Analysis
Biochemical Properties
1H-Imidazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a ligand or a stabilizing agent. For instance, it has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range of 7-10 . Additionally, it is used in the synthesis of lanthanide sulfate–carboxylates and tetranuclear manganese carboxylate complexes . These interactions highlight the compound’s ability to form stable complexes with metal ions, which is crucial in various biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For example, the stabilization of binuclear hydroxo complexes by this compound can influence the activity of enzymes that require metal ions as cofactors . Additionally, the compound’s ability to interact with proteins can result in changes in gene expression, further affecting cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method involves the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce imidazole derivatives .
Industrial Production Methods: Industrial production of imidazole-4-carboxylic acid often involves the use of efficient catalytic systems and optimized reaction conditions to achieve high yields. For example, the use of copper catalysts in the presence of carboxylic acids has been reported to facilitate the formation of imidazoles with high regioselectivity .
Chemical Reactions Analysis
Types of Reactions: Imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different substitution patterns.
Reduction: Reduction reactions can yield reduced forms of imidazole derivatives.
Substitution: The carboxylate group can participate in substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Substitution reactions often involve the use of halides or other electrophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazole-4-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Imidazole: A basic heterocyclic compound without the carboxylate group.
Histidine: An amino acid containing an imidazole ring.
Benzimidazole: A fused ring compound with an imidazole moiety.
Uniqueness: Imidazole-4-carboxylic acid is unique due to the presence of the carboxylate group, which enhances its ability to participate in coordination chemistry and form stable complexes with metal ions. This property distinguishes it from other imidazole derivatives and expands its range of applications .
Properties
IUPAC Name |
1H-imidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCGTOZTHZDHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147949 | |
Record name | 1H-Imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-84-0 | |
Record name | 1H-Imidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole-4-carboxylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16194 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1H-Imidazole-4-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | IMIDAZOLE-4-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE82Z8U4GJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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